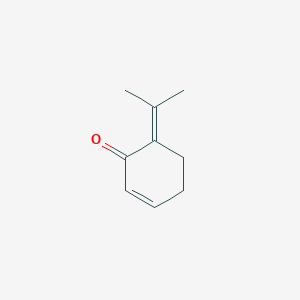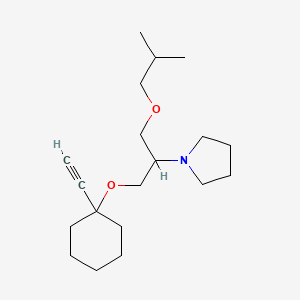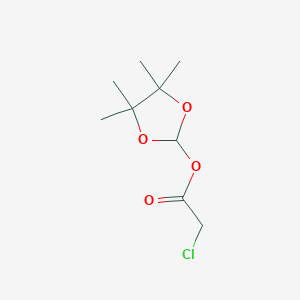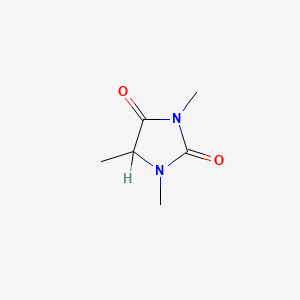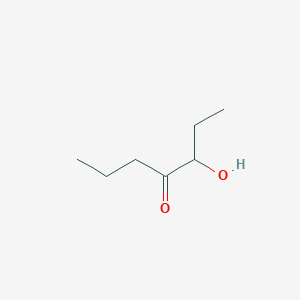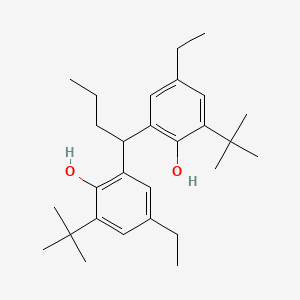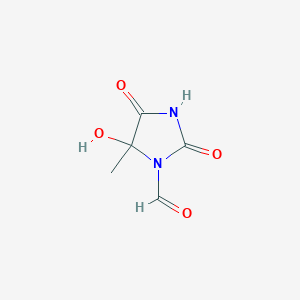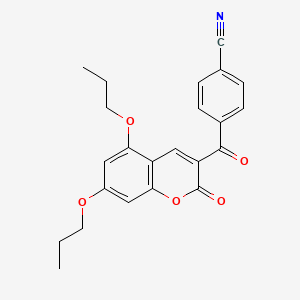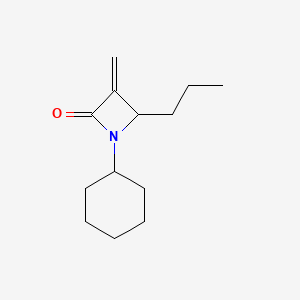![molecular formula C34H46BrO2P B14437337 Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide CAS No. 78009-99-1](/img/structure/B14437337.png)
Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide is an organic compound with the molecular formula C22H24BrO2P. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its role in the preparation of fluorescent probes and its use in catalytic reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide typically involves the following steps:
Reaction of Triphenylphosphine with Brominating Agents: Triphenylphosphine is reacted with brominating agents such as bromine or hydrogen bromide to form triphenylphosphonium bromide.
Formation of the Dioxolane Ring: The triphenylphosphonium bromide is then reacted with 1,3-dioxolane derivatives under suitable conditions to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and controlled environments to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products Formed
Oxidation Products: Phosphine oxides.
Reduction Products: Phosphine derivatives.
Substitution Products: Various substituted phosphonium salts.
Aplicaciones Científicas De Investigación
Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide has several scientific research applications:
Fluorescent Probes: Used in the preparation of ratiometric fluorescent probes for the specific detection of cysteine over homocysteine and glutathione.
Antitumor Agents: Utilized in the synthesis of antitumor agents and regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization.
Mecanismo De Acción
The mechanism of action of Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. For example, it inhibits calmodulin kinase II by binding to its active site, thereby preventing the phosphorylation of target proteins .
Comparación Con Compuestos Similares
Similar Compounds
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: Similar in structure and used in similar applications.
Triphenylphosphonium bromide: A simpler compound used as a precursor in the synthesis of more complex phosphonium salts.
Uniqueness
Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide is unique due to its specific dioxolane ring structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications such as fluorescent probe preparation and catalytic reactions .
Propiedades
Número CAS |
78009-99-1 |
|---|---|
Fórmula molecular |
C34H46BrO2P |
Peso molecular |
597.6 g/mol |
Nombre IUPAC |
7-(2-hexyl-1,3-dioxolan-2-yl)heptyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C34H46O2P.BrH/c1-2-3-4-17-26-34(35-28-29-36-34)27-18-6-5-7-19-30-37(31-20-11-8-12-21-31,32-22-13-9-14-23-32)33-24-15-10-16-25-33;/h8-16,20-25H,2-7,17-19,26-30H2,1H3;1H/q+1;/p-1 |
Clave InChI |
RDFRVDXBTQSCBY-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCC1(OCCO1)CCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


